
5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole
説明
5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole, also known as CMFO, is a chemical compound that has been studied for its potential applications in the scientific research field. It is a heterocyclic compound containing a five-membered ring with a chlorine-substituted methyl group at the 5-position and a furan-3-yl group at the 3-position. CMFO is a versatile compound that has been used in various research applications, such as synthesis of other compounds, as a catalyst, and as a ligand for various metal complexes. In
科学的研究の応用
Chemical Properties and Reactions
The compound 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole is a versatile synthon in organic chemistry, particularly in the synthesis of various heterocyclic compounds. Research has focused on its chemical properties, including acylation of the amino group, oxidation to azo and nitro groups, reactions with N- and S-nucleophilic reagents, and transformations of the 1,2,4-oxadiazole ring. These characteristics make it a valuable compound for the synthesis of 1,2,5-oxadiazole derivatives and other heterocyclic compounds with potential applications in medicinal chemistry and materials science (Stepanov, Dashko, & Stepanova, 2019).
Biological Effects and Applications
5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole and its derivatives exhibit a range of biological activities. Oxadiazoles, including those derived from this compound, have shown diverse biological effects such as analgesic, anti-inflammatory, antimicrobial, anti-HIV, antimalarial, antifungicidal, and other properties. Some derivatives are applied in fields like photosensitizers, liquid crystals, and organic light-emitting diodes (OLEDs). These findings highlight the compound's potential in developing new therapeutic agents and materials with unique properties (Abbasi et al., 2018).
Synthesis and Characterization
The synthesis and characterization of compounds based on 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole have been explored, with novel methods developed for the efficient production of these derivatives. For example, synthesis under microwave irradiation has been reported, providing a more rapid and efficient route to these compounds. This process has been applied to create 2-substituted-5-(2-benzo(b)furan)-1,3,4-oxadiazoles, showcasing the compound's versatility and potential for creating various derivatives with unique properties (Quan Zheng-jun, 2007).
Pharmaceutical Chemistry
In pharmaceutical chemistry, 5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole derivatives play a crucial role due to their structural uniqueness and biological activities. These compounds serve as important synthons for developing new drugs, offering a broad range of chemical and biological properties that can be tailored for specific therapeutic applications. Their ability to act as core structures for the synthesis of various biologically active molecules underlines their importance in drug development and the exploration of new therapeutic pathways (Siwach & Verma, 2020).
特性
IUPAC Name |
5-(chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-3-6-9-7(10-12-6)5-1-2-11-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSLKNVKVLXKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(furan-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



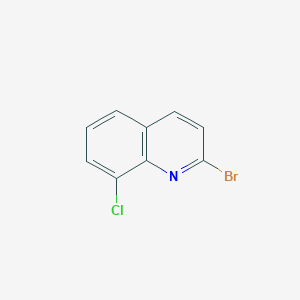
![6-(Benzo[b]thiophen-2-yl)pyridin-2-ol](/img/structure/B1523698.png)
![tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B1523699.png)

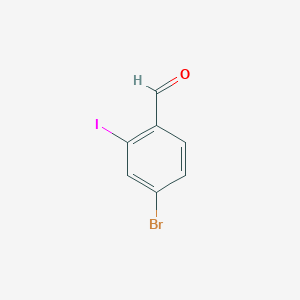
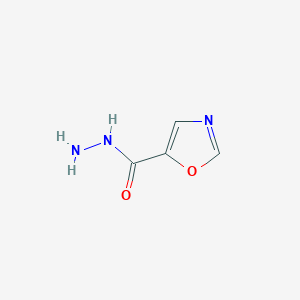
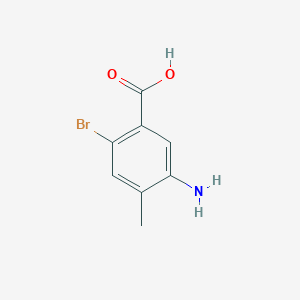

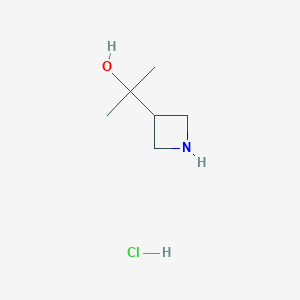
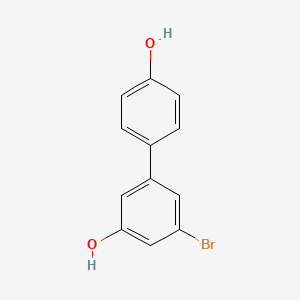

![3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1523713.png)

![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)